

PIK-75 hydrochloride off-target effects in cells

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Compound of Interest

Compound Name: PIK-75 hydrochloride

Cat. No.: B1390485

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PIK-75 Hydrochloride Technical Support Center

Welcome to the technical support center for **PIK-75 hydrochloride**. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the off-target effects of PIK-75 in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **PIK-75 hydrochloride**?

A1: The primary target of PIK-75 is the p110 α (alpha) isoform of phosphoinositide 3-kinase (PI3K).[1][2] It is a potent and selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 5.8 nM in cell-free assays.[1][2][3][4] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[1][5]

Q2: What are the most significant and potent off-target effects of PIK-75?

A2: PIK-75 is a very potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 2 nM.[1][3][6] This makes it even more potent against DNA-PK than its primary target, p110 α . It also inhibits other PI3K isoforms, such as p110 γ (IC50 ~76 nM) and p110 δ (IC50 ~0.51 μ M), but is significantly less effective against p110 β (IC50 ~1.3 μ M).[1][3][4][6] Additionally, PIK-75 has been reported to inhibit other kinases including mTOR, ATM, ATR, and cyclin-dependent kinases (CDKs).[6][7]

Q3: Why does PIK-75 often induce apoptosis, while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by PIK-75 is a unique characteristic among many PI3K inhibitors and is attributed to its broad target profile.^{[1][8][9]} It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDKs, results in a "synthetic lethal" interaction.^{[1][9]} This dual blockade prevents cancer cells from utilizing alternative survival pathways, thereby promoting apoptosis rather than simply halting proliferation.^[1]

Q4: My experimental results show G2/M cell cycle arrest instead of the expected G1 arrest. Is this consistent with PIK-75's mechanism of action?

A4: Yes, G2/M arrest is a characteristic effect of PIK-75 treatment observed in some cell lines, such as glioma cells.^{[7][9]} This is distinct from other PI3K inhibitors that typically cause G1 arrest and is attributed to PIK-75's off-target inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.^{[7][9]}

Q5: What is the recommended solvent and storage procedure for **PIK-75 hydrochloride**?

A5: **PIK-75 hydrochloride** should be dissolved in dimethyl sulfoxide (DMSO).^{[1][3]} For long-term storage, it is recommended to keep the compound at -20°C to maintain its stability.^[1] Some reports have noted that PIK-75 can lack stability in solution, so it is advisable to prepare fresh solutions for experiments.^{[8][9]}

Data Presentation

In Vitro Inhibitory Activity of PIK-75

Target	IC50 (nM)	Primary/Off-Target	Reference(s)
DNA-PK	2	Off-Target	[1] [3] [6]
PI3K p110 α	5.8	Primary Target	[1] [3] [4] [6]
PI3K p110 γ	76	Off-Target	[3] [4] [6]
PI3K p110 δ	510	Off-Target	[3] [6]
PI3K p110 β	1300	Off-Target	[3] [4] [6]
mTORC1	~1000	Off-Target	[6]
mTORC2	~10000	Off-Target	[6]
ATM	2300	Off-Target	[6]
ATR	21000	Off-Target	[6]
hsVPS34	2600	Off-Target	[6]
PI3KC2 α	~10000	Off-Target	[6]
PI4KIII β	~50000	Off-Target	[6]

Troubleshooting Guide

Experimental Issue Observed	Possible Cause(s)	Recommended Troubleshooting Steps
Unexpectedly high levels of apoptosis, even at low concentrations.	Off-target inhibition of DNA-PK: PIK-75 is a more potent inhibitor of DNA-PK than p110 α . Inhibition of DNA-PK disrupts DNA double-strand break repair, leading to apoptosis. [1] [5]	1. Perform a dose-response curve: Determine the concentration at which you observe p-Akt inhibition (on-target) versus markers of DNA damage (e.g., γ H2AX) or apoptosis (e.g., cleaved caspase-3). 2. Use a more selective p110 α inhibitor: Compare results with a compound that has less potent effects on DNA-PK to confirm if the phenotype is p110 α -dependent. 3. Assess DNA damage response: Perform western blotting for markers like phosphorylated ATM, Chk2, or H2AX to see if the DNA damage response pathway is activated.
Cell cycle arrest at G2/M phase instead of G1.	Off-target inhibition of CDKs: PIK-75 can inhibit CDK1 and CDK2, which are key regulators of the G2/M transition. [7] [9]	1. Analyze cell cycle distribution carefully: Use flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle. 2. Examine CDK activity: If possible, perform in vitro kinase assays for CDK1/2 activity in the presence of PIK-75. 3. Compare with known CDK inhibitors: Treat cells with a specific CDK1/2 inhibitor to see if it phenocopies the

effects of PIK-75 on the cell cycle.

Lack of significant reduction in p-Akt levels despite using a validated concentration of PIK-75.

Redundant signaling pathways: In some cell lines, other PI3K isoforms (e.g., p110 β) may compensate for the inhibition of p110 α .[\[10\]](#)
Suboptimal experimental conditions: Issues with antibody quality, phosphatase activity during cell lysis, or PIK-75 degradation.[\[1\]](#)

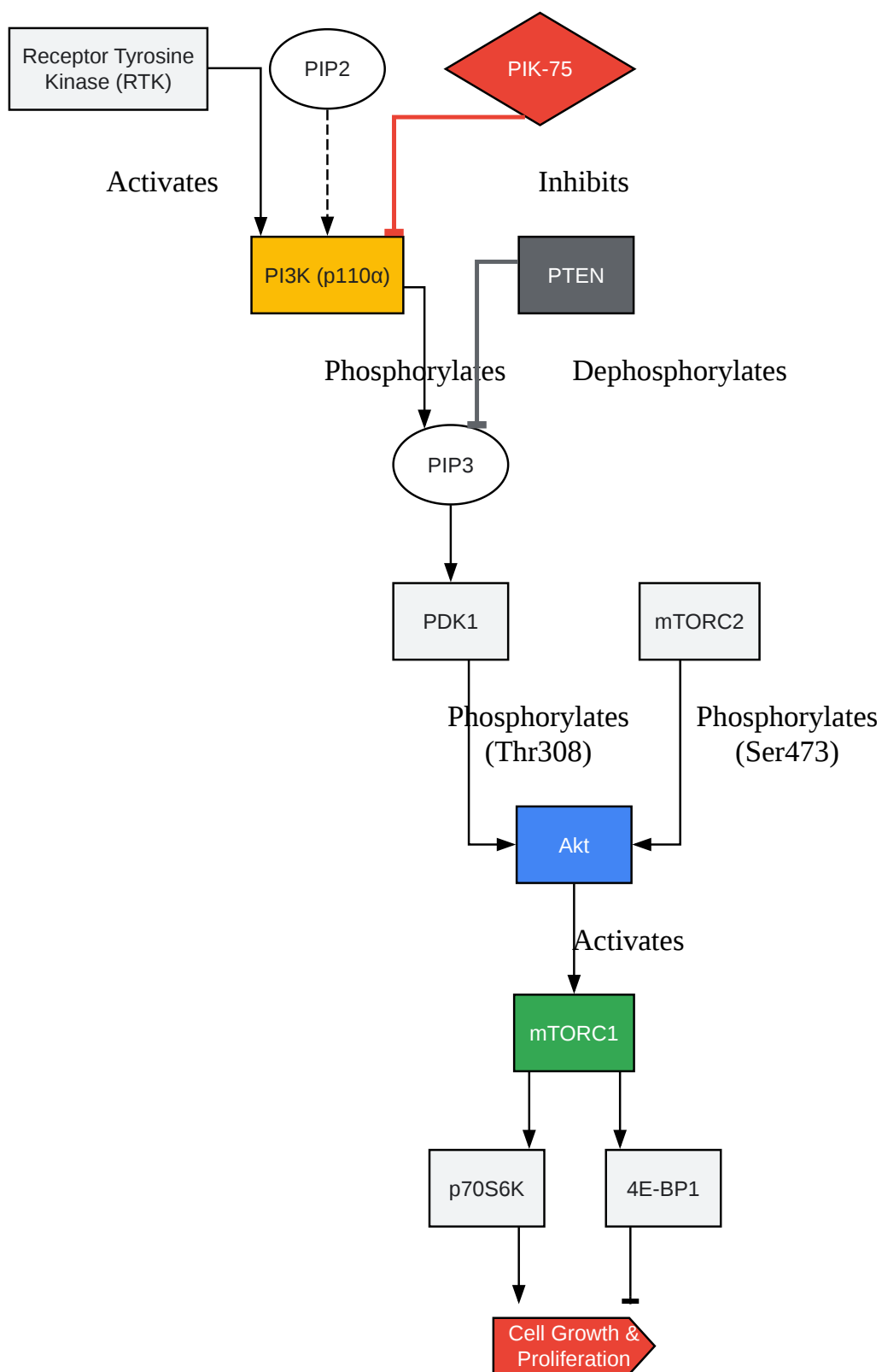
1. Investigate the role of other PI3K isoforms: Use isoform-specific inhibitors to determine if other PI3Ks are active in your cell line. 2. Optimize Western Blotting: Ensure lysis buffer contains fresh phosphatase inhibitors. Validate your p-Akt antibody with appropriate positive and negative controls. 3. Prepare fresh PIK-75 solutions: Due to potential instability in solution, use freshly prepared stocks for each experiment.[\[8\]](#)[\[9\]](#)

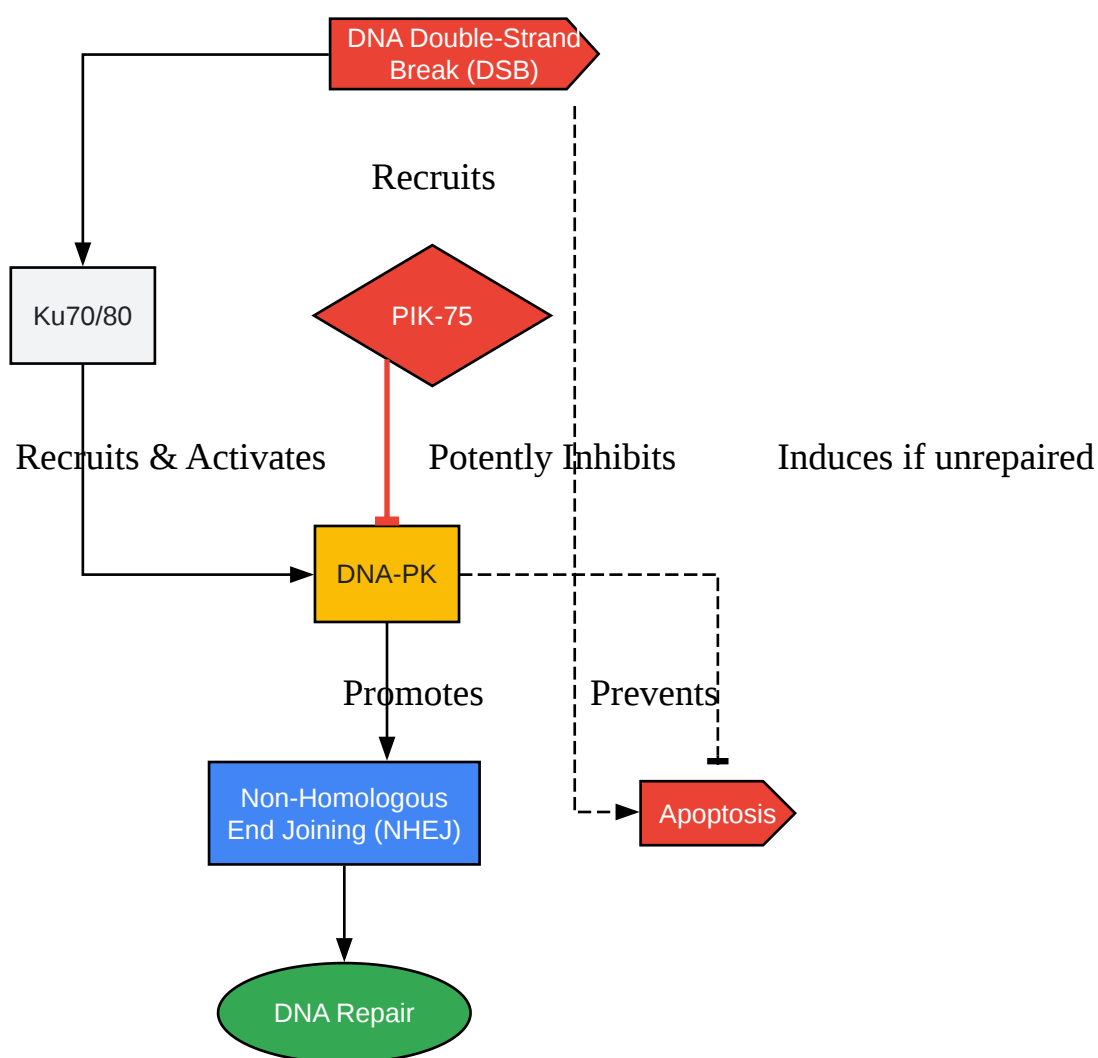
Modulation of inflammatory signaling pathways (e.g., NF- κ B).

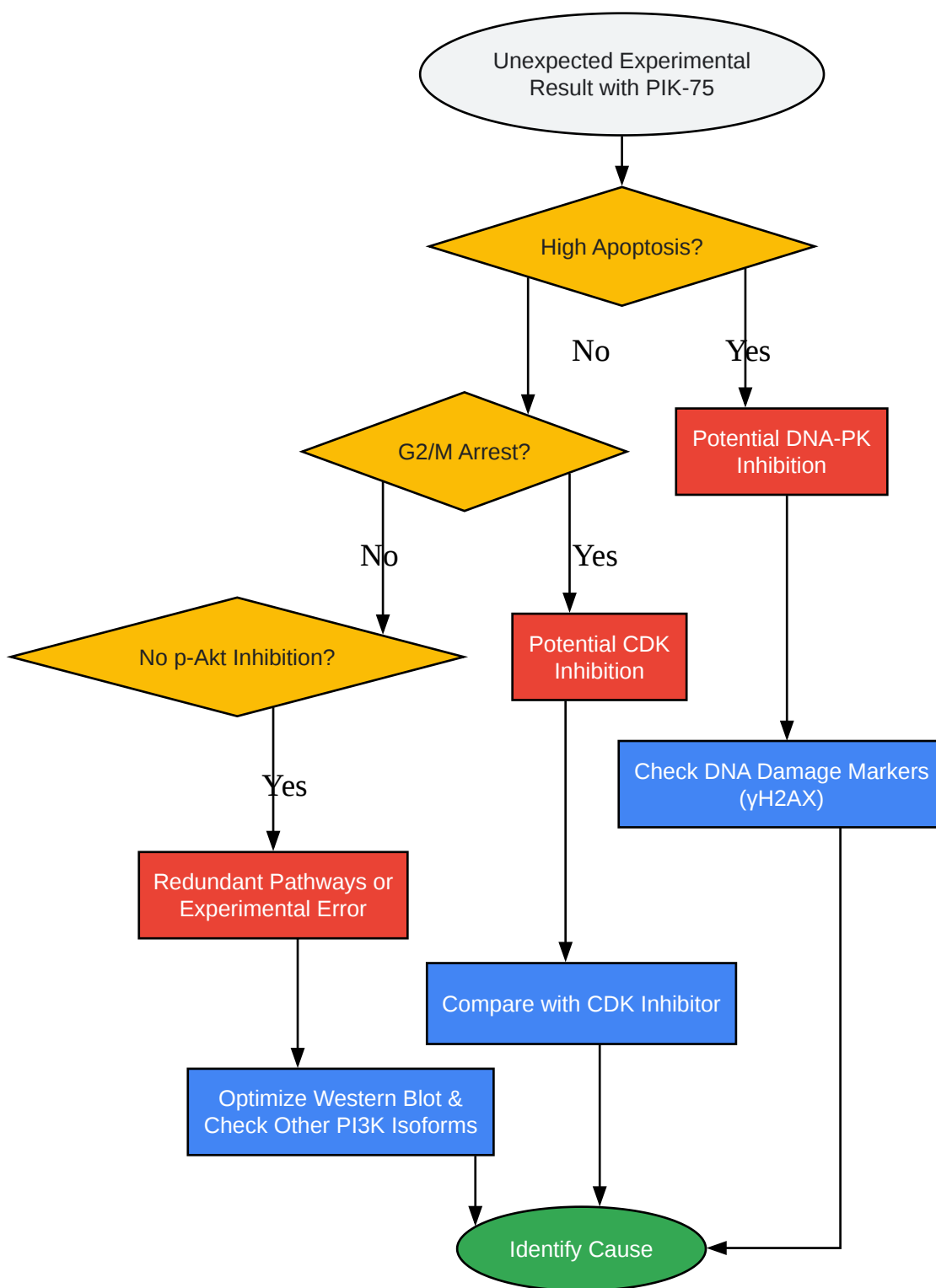
Downstream effects of PI3K inhibition or direct off-target effects: The PI3K/Akt pathway can regulate NF- κ B signaling.[\[4\]](#) PIK-75 has been shown to suppress NF- κ B dependent production of pro-inflammatory mediators.[\[4\]](#)

1. Measure NF- κ B activity: Use a reporter assay or western blotting for phosphorylated I κ B α or nuclear translocation of NF- κ B subunits (e.g., p65). 2. Dissect the pathway: Use inhibitors of upstream (e.g., IKK) or downstream components of the NF- κ B pathway to understand where PIK-75 is exerting its effect.

Mandatory Visualizations







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